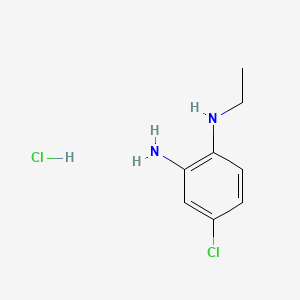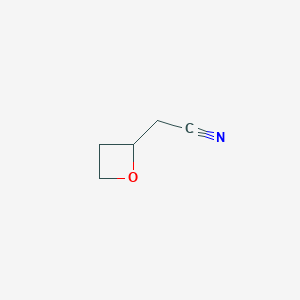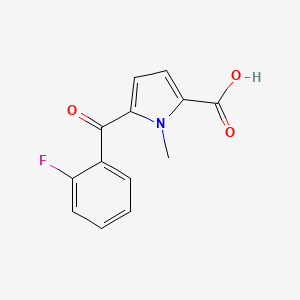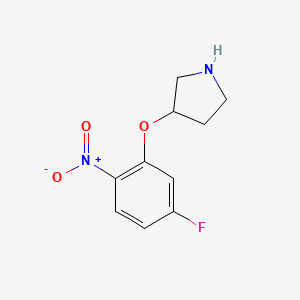
4-chloro-N1-ethylbenzene-1,2-diaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N1-ethylbenzene-1,2-diaminehydrochloride is an organic compound with the molecular formula C8H11ClN2·HCl. It is a derivative of benzene, featuring a chlorine atom and an ethyl group attached to the benzene ring, along with two amine groups. This compound is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N1-ethylbenzene-1,2-diaminehydrochloride typically involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to 1,2-diaminobenzene.
Chlorination: 1,2-diaminobenzene is chlorinated to form 4-chloro-1,2-diaminobenzene.
Alkylation: The chlorinated compound is then alkylated with ethyl chloride to form 4-chloro-N1-ethylbenzene-1,2-diamine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N1-ethylbenzene-1,2-diaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
4-chloro-N1-ethylbenzene-1,2-diaminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-chloro-N1-ethylbenzene-1,2-diaminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-N1,N1-diethylbenzene-1,2-diaminehydrochloride
- 1,2-Benzenediamine, 4-chloro-
- N1-Benzyl-4-chloro-N1-ethylbenzene-1,2-diamine
Uniqueness
4-chloro-N1-ethylbenzene-1,2-diaminehydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ethyl group and chlorine atom confer unique reactivity and interaction profiles compared to other similar compounds.
Propriétés
Numéro CAS |
2825006-37-7 |
|---|---|
Formule moléculaire |
C8H12Cl2N2 |
Poids moléculaire |
207.10 g/mol |
Nom IUPAC |
4-chloro-1-N-ethylbenzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5,11H,2,10H2,1H3;1H |
Clé InChI |
RXPAYTPZVUFGGY-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C=C(C=C1)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile](/img/structure/B13537757.png)
![benzylN-{4-azaspiro[2.4]heptan-7-yl}carbamatehydrochloride](/img/structure/B13537782.png)
